
N-(4-chlorophenyl)-4-nitrobenzamide
Overview
Description
N-(4-chlorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group and a 4-nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green solvents, such as water or ethanol, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-(4-chlorophenyl)benzamide.
Substitution: N-(4-substituted phenyl)-4-nitrobenzamide derivatives.
Scientific Research Applications
Organic Synthesis
N-(4-chlorophenyl)-4-nitrobenzamide serves as an important reagent in organic synthesis. It can be utilized as a precursor for creating more complex molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to form nitro derivatives.
- Reduction : The nitro group can be reduced to an amino group, yielding N-(4-chlorophenyl)-4-aminobenzamide.
- Substitution Reactions : It can participate in nucleophilic substitution reactions, particularly at the chlorophenyl position.
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial growth through interference with cellular processes.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes critical to biological processes, such as thrombin and Factor Xa, which are involved in coagulation pathways.
Case Study 1: Antidiabetic Activity
A study focused on derivatives of N-(alkyl/aryl)-4-nitrobenzamide demonstrated promising antidiabetic properties. Specifically, compounds bearing the 2-CH₃-5-NO₂ substituent on the phenyl ring exhibited potent inhibition against α-glucosidase enzymes. Molecular docking studies revealed that these compounds formed stable interactions with active site residues, confirming their potential as therapeutic agents for managing diabetes .
Compound | α-Glucosidase Inhibition (%) | Binding Energy (kcal/mol) |
---|---|---|
5o | 82% | -9.5 |
5v | 75% | -8.7 |
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against a range of bacterial pathogens. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound may also interact with other cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position.
N-(4-chlorophenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(4-chlorophenyl)-4-nitrobenzamide is unique due to the specific positioning of the nitro and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where these specific functional groups are required .
Biological Activity
N-(4-chlorophenyl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a nitro group and a chlorophenyl moiety attached to a benzamide structure. The presence of these functional groups contributes to its biological activity, influencing interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. For instance, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Receptor Modulation : Interaction with receptor proteins can modulate various signaling pathways. This compound has shown potential as a receptor ligand, which could be beneficial in therapeutic contexts.
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that this compound derivatives possess significant antitumor properties. For example, similar nitroaromatic compounds have demonstrated moderate cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
- Anti-inflammatory Effects : The compound's potential to inhibit COX enzymes suggests it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antidiabetic Properties : Certain derivatives of this compound have been studied for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can lead to lower blood sugar levels, indicating potential use in diabetes management .
Antitumor Activity
A study focusing on the cytotoxic effects of this compound derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines. The research highlighted the structure-activity relationship (SAR) where modifications to the benzamide structure significantly influenced potency and selectivity against tumor cells .
Anti-inflammatory Studies
In another investigation, the anti-inflammatory activity was assessed through in vitro assays measuring COX enzyme inhibition. Results indicated that this compound effectively reduced prostaglandin synthesis, supporting its potential use as an anti-inflammatory agent .
Antidiabetic Potential
A recent study synthesized various derivatives of N-(alkyl/aryl)-4-nitrobenzamide and tested their inhibitory effects on α-glucosidase. Among these, specific derivatives showed promising results with IC50 values indicating effective inhibition compared to standard drugs. Molecular docking studies further elucidated the binding interactions at the active sites of these enzymes .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-4-nitrobenzamide?
- Methodology : The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-chloroaniline with 4-nitrobenzoyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. Reaction optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and employing short-column chromatography (neutral Al₂O₃) for purification .
- Key Reagents :
Reagent | Role | Conditions |
---|---|---|
4-Nitrobenzoyl chloride | Acylating agent | DCM, 0–5°C |
4-Chloroaniline | Nucleophile | TEA as base |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms amide bond formation and substituent positions. For example, the amide proton (NH) appears as a triplet at δ 8.95 ppm in DMSO-d₆ .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 305.0683) and fragmentation pathways (e.g., cleavage of the amide bond) .
- UV Spectroscopy : Absorbance peaks (e.g., λmax at 239 nm and 290 nm) indicate electronic transitions in the nitrobenzamide moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodology :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., nitro group position, halogen substitution). For example, N-(4-Bromophenyl)-3-nitrobenzamide shows higher antiproliferative activity than its 4-nitro isomer due to steric and electronic differences .
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in cancer cell lines) .
- Data Contradiction Example :
Compound | Nitro Position | Antiproliferative Activity (IC₅₀, μM) |
---|---|---|
3-Nitro isomer | Meta | 12.5 |
4-Nitro isomer | Para | 25.8 |
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity while minimizing side reactions .
- Stoichiometric Ratios : A 1:1.2 molar ratio of 4-chloroaniline to 4-nitrobenzoyl chloride maximizes conversion .
- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) improves purity (>95%) .
Q. How do computational methods aid in predicting the reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution at the chlorophenyl ring .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for structure refinement. Key parameters include high-resolution data (>1.0 Å) and twin detection algorithms for accurate lattice modeling .
- Powder XRD : Analyze polymorphism or crystallinity for material science applications .
Q. Structure-Activity Relationship (SAR) and Biological Applications
Q. How does the nitro group influence the biological activity of this compound?
- Methodology :
- Reduction Studies : Convert the nitro group to an amine (e.g., using Pd/C and H₂) and compare bioactivity. For instance, the amine derivative may exhibit enhanced antimicrobial activity but reduced cytotoxicity .
- Electrophilicity Index : Quantify nitro group reactivity via Hammett constants (σpara = 1.27) to correlate with enzyme inhibition .
Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis detection .
- Selectivity Testing : Compare IC₅₀ values in normal cell lines (e.g., HEK-293) to assess therapeutic windows .
Q. Toxicological and Safety Considerations
Q. How should researchers assess the mutagenic potential of this compound?
- Methodology :
- Ames Test : Screen for frameshift mutations in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .
- In Silico Prediction : Use software like Derek Nexus to flag structural alerts (e.g., nitroaromatic mutagenicity) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIEGNWFGFZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948742 | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2585-30-0 | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC41056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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